An In-depth Technical Guide to the Physical and Chemical Properties of Stannous Laurate
An In-depth Technical Guide to the Physical and Chemical Properties of Stannous Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stannous laurate, also known as tin(II) laurate or tin dilaurate, is an organotin compound with the chemical formula C24H46O4Sn.[1][2] It is the salt formed from divalent tin (Sn2+) and two equivalents of lauric acid. While organotin compounds are a broad class of substances with diverse applications, stannous laurate has found a niche in industrial chemistry, primarily for its catalytic activity. This technical guide provides a comprehensive overview of the physical and chemical properties of stannous laurate, its synthesis, and its primary applications, with a focus on its role in polymer chemistry. Although initially explored for potential applications in drug development, the inherent toxicity associated with organotin compounds has largely limited its use in this field.
Physical and Chemical Properties
Stannous laurate is a solid material at room temperature.[2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C24H46O4Sn | [1] |
| Molecular Weight | 517.33 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in polybasic alcohols and most organic solvents; insoluble in water. | [3] |
Experimental Protocols
Synthesis of Stannous Laurate
A general method for the synthesis of stannous carboxylates, such as stannous laurate, involves the reaction of stannous oxide with the corresponding carboxylic acid. This method is adapted from the synthesis of stannous neodecanoate.
Reaction: SnO + 2 C11H23COOH → Sn(C11H23COO)2 + H2O
Materials:
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Stannous oxide (SnO)
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Lauric acid (C12H24O2)
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Toluene (or another suitable solvent for azeotropic water removal)
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Reaction kettle with a stirrer, thermometer, and a Dean-Stark apparatus
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Vacuum pump
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Filtration apparatus
Procedure:
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Charge the reaction kettle with lauric acid and a suitable solvent like toluene.
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Add stannous oxide to the mixture with stirring. The molar ratio of lauric acid to stannous oxide should be approximately 2:1.
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Heat the mixture to a temperature of 100-115°C.
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Remove the water formed during the reaction azeotropically using the Dean-Stark apparatus.
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After the theoretical amount of water has been removed, continue the reaction for an additional 1-2 hours to ensure completion.
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Cool the reaction mixture.
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Filter the resulting solution to remove any unreacted starting material or impurities.
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The solvent can be removed under vacuum to yield the stannous laurate product.
Characterization of Stannous Laurate
The synthesized stannous laurate can be characterized using various analytical techniques to confirm its identity and purity.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic carboxylate (COO-) stretching frequencies and the absence of the carboxylic acid (COOH) hydroxyl group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the structure of the laurate moiety.
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Elemental Analysis: To determine the percentage of tin, carbon, and hydrogen, and to confirm the empirical formula.
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Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound.
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Differential Scanning Calorimetry (DSC): To determine the melting point and other thermal transitions.
Applications
The primary application of stannous laurate is as a catalyst in the synthesis of polymers, particularly in the production of polyurethane foams.
Catalyst in Polyurethane Synthesis
Stannous laurate, similar to other stannous carboxylates like stannous octoate, is an effective catalyst for the gelling reaction in polyurethane formation. This reaction involves the addition of a polyol (a compound with multiple hydroxyl groups) to an isocyanate (a compound with multiple -NCO groups).
Catalytic Mechanism: The mechanism of catalysis by stannous carboxylates in the urethane reaction is generally believed to involve the formation of a complex between the stannous catalyst, the polyol, and the isocyanate. This complex facilitates the nucleophilic attack of the hydroxyl group on the isocyanate group, leading to the formation of the urethane linkage.
Experimental Workflow for Polyurethane Foam Synthesis: A typical one-shot process for producing flexible polyurethane foam using a stannous laurate catalyst is outlined below.
Role in Drug Development
While some metal-containing compounds have found applications in medicine, the use of organotin compounds, including stannous laurate, in drug development is severely limited by their inherent toxicity.
Toxicity of Organotin Compounds: Organotin compounds can be toxic to various organisms.[4] Their biological activity is dependent on the number and nature of the organic groups attached to the tin atom. The toxicity of these compounds has led to their use as biocides in applications such as anti-fouling paints for ships, a practice that is now heavily restricted due to environmental concerns.
Due to these toxicological concerns, stannous laurate is not actively pursued as a therapeutic agent or a direct component in drug formulations intended for internal use. The risk of tin accumulation and its potential adverse effects on various organs outweigh any potential therapeutic benefits.
Conclusion
Stannous laurate is a specialty chemical with a well-established role as a catalyst in the polymer industry, particularly in the manufacture of polyurethanes. Its physical and chemical properties make it suitable for this application. However, its potential in the field of drug development is significantly hindered by the toxicological profile of organotin compounds. Future research into stannous laurate is likely to remain focused on its catalytic applications and the development of more environmentally benign alternatives.
